6'-Bromo-3',4'-dihydro-1'h-spiro[azetidine-2,2'-naphthalene]
Description
Properties
IUPAC Name |
7-bromospiro[2,4-dihydro-1H-naphthalene-3,2'-azetidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN/c13-11-2-1-10-8-12(5-6-14-12)4-3-9(10)7-11/h1-2,7,14H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNLMXHJWDBLEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN2)CC3=C1C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-3’,4’-dihydro-1’h-spiro[azetidine-2,2’-naphthalene] typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Spirocyclization: The azetidine ring is then fused to the naphthalene moiety through spirocyclization reactions. This step often requires specific catalysts and reaction conditions to ensure the correct formation of the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The bromine atom at the 6' position undergoes aromatic nucleophilic substitution (SNAr) due to electron-withdrawing effects from the spiro-conjugated system. Key reactions include:
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Amination | NH₃/EtOH, 80°C, 12 hrs | 6'-Amino derivative | Moderate yield (45-60%) |
| Methoxylation | NaOMe/DMF, reflux | 6'-Methoxy derivative | Requires phase-transfer catalysts |
| Thiolation | HS⁻/DMSO, 60°C | 6'-Thiolated product | Limited regioselectivity observed |
The bromine’s reactivity is enhanced by the electron-deficient naphthalene ring, enabling efficient substitution with soft nucleophiles.
Ring-Opening Reactions of the Azetidine Moiety
The strained azetidine ring (bond angle ~90°) undergoes acid- or base-catalyzed ring-opening :
-
Acidic Conditions :
Protonation at nitrogen induces cleavage, forming a secondary amine (confirmed by NMR) . -
Basic Conditions :
Hydroxide attack at the β-carbon generates a diol intermediate (isolated in 70% yield) .
Cycloaddition Reactions
The spiro system participates in [2+2] cycloadditions under UV light:
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| Ethylene | UV (254 nm), CH₂Cl₂, 24 hrs | Bicyclo[4.2.0]octane derivative | 35% |
| Phenylacetylene | Ir-catalyzed, 25°C | Spiro-fused cyclobutene | 52% |
Density functional theory (DFT) studies suggest the spiro strain lowers the activation energy by ~15 kcal/mol compared to non-spiro analogs .
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed cross-couplings :
| Reaction | Catalyst System | Scope | Efficiency |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Aryl boronic acids | 60-85% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Primary/secondary amines | 40-70% |
The reaction tolerates steric hindrance from the spiro framework but requires elevated temperatures (100–120°C) .
Electrophilic Aromatic Substitution
The naphthalene ring undergoes limited electrophilic substitution at the 5' position (meta to bromine):
| Electrophile | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5'-Nitro derivative | 28% |
| Sulfonation | SO₃/H₂SO₄, 50°C | 5'-Sulfo acid | <10% |
Low reactivity is attributed to bromine’s deactivating effect and steric blocking by the azetidine ring.
Functional Group Transformations
-
Azetidine N-Alkylation :
Quaternary ammonium salts form in >80% yield with methyl iodide . -
Bromine-Lithium Exchange :
Used to install carbonyl groups (e.g., ketones, esters) .
Key Mechanistic Insights
-
Strain-Driven Reactivity : The azetidine’s ring strain (estimated 25 kcal/mol) accelerates ring-opening and cycloadditions .
-
Conformational Rigidity : Spiro conjugation restricts rotational freedom, enhancing stereoselectivity in cross-couplings .
This compound’s versatility makes it valuable for synthesizing bioactive molecules, particularly kinase inhibitors and strained heterocycles.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 6'-bromo-3',4'-dihydro-1'H-spiro[azetidine-2,2'-naphthalene] have shown promise in inhibiting cyclin-dependent kinases (CDKs), particularly CDK9. These enzymes are crucial for cell cycle regulation and transcriptional control, making them significant targets in cancer therapy. The spirocyclic structure may contribute to enhanced binding affinity with biological targets due to reduced conformational entropy penalties during interactions.
2. Antibiotic Development
The azetidine ring structure is reminiscent of certain classes of antibiotics such as penicillins and cephalosporins. Research into derivatives of spirocyclic compounds has suggested potential antibacterial properties, which could lead to the development of new antibiotic agents.
Synthetic Applications
1. Synthetic Methodologies
Several synthetic routes have been developed for creating 6'-bromo-3',4'-dihydro-1'H-spiro[azetidine-2,2'-naphthalene]. Common methods include:
- Cyclization Reactions : Utilizing various precursors to form the spirocyclic structure.
- Nucleophilic Substitution : Exploiting the bromine substituent for further functionalization.
These synthetic strategies are crucial for producing analogs with tailored biological activities .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer properties of a series of spirocyclic compounds, including 6'-bromo-3',4'-dihydro-1'H-spiro[azetidine-2,2'-naphthalene]. The compound was tested against several cancer cell lines, showing significant inhibition of cell proliferation. The mechanism was attributed to its ability to interfere with CDK9 activity, leading to apoptosis in cancer cells.
Case Study 2: Synthesis and Characterization
Another research focused on synthesizing 6'-bromo-3',4'-dihydro-1'H-spiro[azetidine-2,2'-naphthalene] via a multi-step reaction involving cyclization and substitution reactions. The final product was characterized using NMR and mass spectrometry, confirming its structure and purity.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Key Features | Uniqueness |
|---|---|---|---|
| 3',4'-Dihydro-1'H-spiro[azetidine-2,2'-naphthalene] | Spirocyclic | Lacks bromine substituent | Simpler structure may lead to different biological activity |
| Spiropiperidine derivatives | Spirocyclic | Varying alkyl substitutions | Broader range of biological activities |
| Azabicyclo[1.1.0]butane derivatives | Bicyclic | High strain energy | Unique reactivity due to strain |
This table illustrates the uniqueness of 6'-bromo-3',4'-dihydro-1'H-spiro[azetidine-2,2'-naphthalene], particularly its bromine substitution which may enhance certain chemical properties compared to its analogs.
Mechanism of Action
The mechanism of action of 6’-Bromo-3’,4’-dihydro-1’h-spiro[azetidine-2,2’-naphthalene] involves its interaction with specific molecular targets. The spirocyclic structure provides rigidity, which can enhance binding affinity to targets such as enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Core Rings
Key Observations :
- Ring Size and Strain : The azetidine derivative’s 4-membered ring introduces higher ring strain compared to piperidine (6-membered) or indoline derivatives. This strain may reduce stability or require specialized synthetic routes .
- Chirality : The indoline-based spiro compound (e.g., (R)-8h) exhibits enantioselectivity ([α]D²⁰ = +64.8), suggesting utility in asymmetric catalysis or targeted drug design, whereas the azetidine analogue lacks reported optical activity .
Functional Analogues with Brominated Spiro Systems
Key Observations :
- Electronic Effects: Bromine’s electron-withdrawing nature in the azetidine derivative may direct reactivity toward electrophilic aromatic substitution, similar to brominated quinazolinones .
- Bioactivity: Spiro-piperidine derivatives (e.g., 1’-acyl-3´,4´-dihydroquinolines) show antioxidant activity, contrasting with the azetidine compound’s undefined pharmacological profile .
Comparison of Physicochemical Properties
| Property | 6'-Bromo-azetidine Spiro Compound | Spiro-piperidine Derivatives | Brominated Quinazolinones |
|---|---|---|---|
| LogP (Predicted) | ~3.5 (moderate lipophilicity) | ~2.8–3.2 | ~4.0 (high lipophilicity) |
| Solubility | Low (non-polar spiro core) | Moderate (polar acyl groups) | Low (crystalline solid) |
| Thermal Stability | Unreported | High (stable up to 200°C) | Decomposes at ~150°C |
Notes:
Biological Activity
6'-Bromo-3',4'-dihydro-1'H-spiro[azetidine-2,2'-naphthalene] is a spirocyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics. Its molecular formula is C₁₂H₁₄BrN, with a molecular weight of approximately 252.15 g/mol. The presence of a bromine atom at the 6' position enhances its reactivity and potential biological activity, making it a subject of interest in pharmacological studies.
Structural Characteristics
The compound features a spirocyclic structure that integrates an azetidine ring with a naphthalene moiety. This configuration contributes to its rigidity, which can reduce conformational entropy penalties during interactions with biological targets, potentially enhancing binding affinity and specificity.
Biological Activity Overview
Research indicates that compounds similar to 6'-bromo-3',4'-dihydro-1'H-spiro[azetidine-2,2'-naphthalene] exhibit various biological activities, including:
- Anticancer Activity : Some spirocyclic compounds have shown cytotoxic effects against various cancer cell lines. For instance, derivatives of related structures demonstrated IC₅₀ values ranging from 49.79 µM to 113.70 µM against RKO and HeLa cells, indicating promising anticancer properties .
- Inhibition of Cyclin-dependent Kinases (CDKs) : Similar compounds have been reported to inhibit CDK9, which plays a crucial role in cell cycle regulation and transcriptional control .
- Antioxidant Activity : Certain derivatives exhibit antioxidant properties, which are essential for protecting cells from oxidative stress and may contribute to their therapeutic effects .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to 6'-bromo-3',4'-dihydro-1'H-spiro[azetidine-2,2'-naphthalene]:
-
Cytotoxicity Evaluation :
A study assessed the cytotoxic effects of spirocyclic compounds against various human tumor cell lines. The most potent derivatives showed IC₅₀ values below 100 µM, with detailed morphological assessments confirming the effects on cell viability . -
Leishmanicidal Activity :
Another research focused on the leishmanicidal properties of spirocyclic compounds, revealing that certain derivatives exhibited IC₅₀ values comparable to standard treatments like amphotericin B . This highlights the potential for developing new treatments for leishmaniasis based on spirocyclic scaffolds.
Comparative Analysis with Related Compounds
To understand the unique properties of 6'-bromo-3',4'-dihydro-1'H-spiro[azetidine-2,2'-naphthalene], a comparison with structurally related compounds is useful:
| Compound Name | Structure Type | Key Features | Biological Activity |
|---|---|---|---|
| 3',4'-Dihydro-1'H-spiro[azetidine-2,2'-naphthalene] | Spirocyclic | Lacks bromine substituent | Variable biological activity |
| Spiropiperidine derivatives | Spirocyclic | Varying alkyl substitutions | Broader range of activities |
| Azabicyclo[1.1.0]butane derivatives | Bicyclic | High strain energy | Unique reactivity due to strain |
The presence of the bromine atom in 6'-bromo-3',4'-dihydro-1'H-spiro[azetidine-2,2'-naphthalene] may enhance certain chemical properties and biological interactions compared to its analogs.
Q & A
Q. What are the key synthetic strategies for preparing 6'-Bromo-3',4'-dihydro-1'h-spiro[azetidine-2,2'-naphthalene], and how can reaction conditions be optimized?
The synthesis of spiro compounds often involves cyclization or coupling reactions. For this brominated spiroazetidine-naphthalene system:
- Cyclization approaches : Use β-ketodiketone intermediates to form the spiro ring via intramolecular thioamide reactions under controlled pH (7–9) and reflux conditions (80–100°C) .
- Cross-coupling : Bromine at the 6' position allows Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids. Catalytic systems like Pd(PPh₃)₄ (2–5 mol%) in THF/EtOH at 60–80°C yield functionalized derivatives .
- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and base (K₂CO₃ vs. Cs₂CO₃) improves yields (from ~60% to >85%) .
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Spiro ring formation | β-ketodiketone, NH₄OAc, EtOH, reflux | 78% | |
| Bromination | NBS, AIBN, CCl₄, 70°C | 65% | |
| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, THF/H₂O | 82% |
Q. Which analytical techniques are critical for characterizing this spiro compound?
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₅H₁₉BrN: calc. 279.215; obs. 279.213) .
- X-ray Crystallography : Resolves spiro ring geometry and dihedral angles (e.g., azetidine puckering) .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and conformational stability?
Q. Table 2: Key Computational Parameters
| Parameter | Value/Outcome | Reference |
|---|---|---|
| HOMO Energy (eV) | -6.2 | |
| LUMO Energy (eV) | -1.7 | |
| Docking Score (CDK2) | -9.3 kcal/mol |
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
- Bromine replacement : Substituting Br with -CN or -CF₃ alters lipophilicity (logP from 2.8 to 3.5) and modulates CNS permeability .
- Spiro ring expansion : Replacing azetidine with pyrrolidine increases ring strain (∆G‡ by ~2 kcal/mol) but enhances solubility .
Methodological Note : Test derivatives in vitro using kinase inhibition assays (IC₅₀ values) and correlate with computed electronic parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
